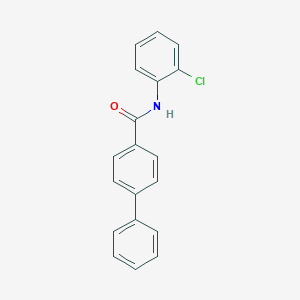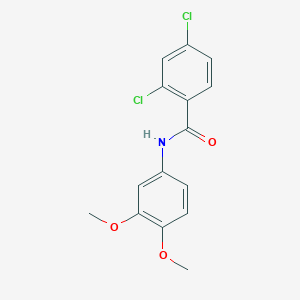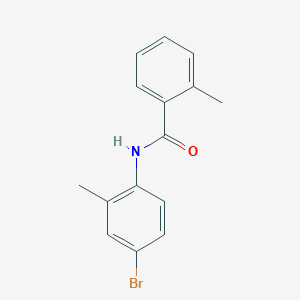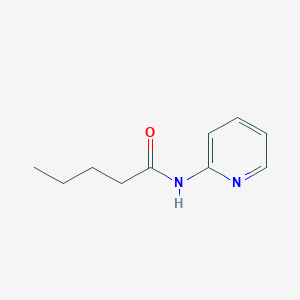
N-(2-pyridinyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyridinyl)pentanamide, commonly known as PyPA, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 195.25 g/mol. PyPA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in many different research fields.
Mecanismo De Acción
The mechanism of action of PyPA is not well understood, but it is believed to act as a chelating agent for metal ions. PyPA has been shown to form stable complexes with a variety of metal ions, including palladium, copper, and nickel.
Biochemical and Physiological Effects
PyPA has been shown to have a variety of biochemical and physiological effects. In one study, PyPA was shown to inhibit the growth of cancer cells in vitro. PyPA has also been shown to have antioxidant properties, which may make it useful in the treatment of diseases related to oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PyPA in lab experiments is its versatility. PyPA can be used in a wide range of different reactions and has been shown to be effective in many different research fields. However, PyPA also has some limitations. For example, it can be difficult to synthesize PyPA in high yields, which can make it expensive to use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for research involving PyPA. One area of interest is the development of new synthetic methods for PyPA that can increase the yield and reduce the cost of production. Another area of interest is the use of PyPA in the synthesis of new organic compounds with potential pharmaceutical applications. Finally, there is also interest in exploring the potential antioxidant and anticancer properties of PyPA in more detail.
Métodos De Síntesis
The most common method for synthesizing PyPA is through the reaction of 2-bromo-5-chloropyridine with pentanoyl chloride in the presence of a base such as triethylamine. This reaction produces PyPA as a white solid with a yield of around 50%.
Aplicaciones Científicas De Investigación
PyPA has been widely used in scientific research for a variety of applications. One of the most common uses of PyPA is as a ligand for metal-catalyzed cross-coupling reactions. PyPA has been shown to be an effective ligand for palladium-catalyzed cross-coupling reactions, which are important in the synthesis of many different organic compounds.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
N-pyridin-2-ylpentanamide |
InChI |
InChI=1S/C10H14N2O/c1-2-3-7-10(13)12-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H,11,12,13) |
Clave InChI |
ADVLXXUYKSRXMP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=N1 |
SMILES canónico |
CCCCC(=O)NC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate](/img/structure/B291218.png)
![Dimethyl 2-[(4-chlorobenzoyl)amino]terephthalate](/img/structure/B291219.png)
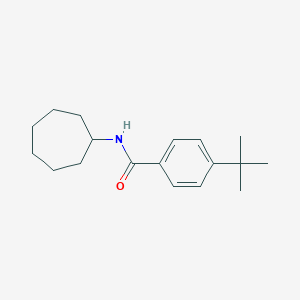
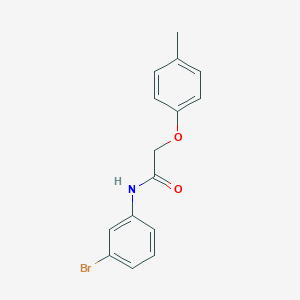
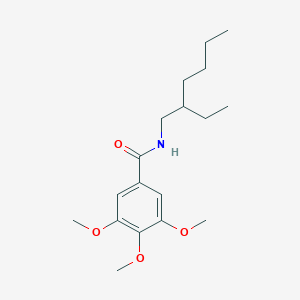
![N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide](/img/structure/B291231.png)

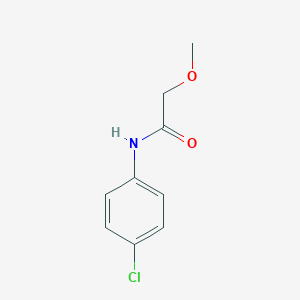

![N-{6-[(thien-2-ylcarbonyl)amino]hexyl}thiophene-2-carboxamide](/img/structure/B291237.png)

